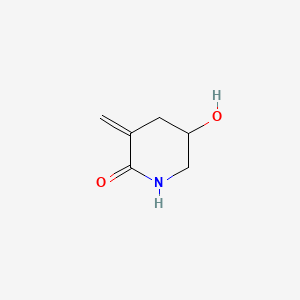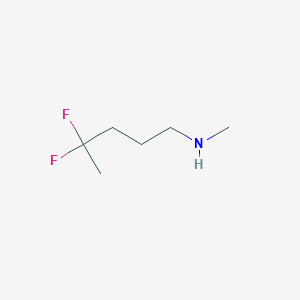
(4,4-Difluoropentyl)(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4-Difluoropentyl)(methyl)amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a pentyl chain substituted with two fluorine atoms at the 4th position and a methyl group attached to the nitrogen atom. The presence of fluorine atoms often imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoropentyl)(methyl)amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4,4-difluoropentyl halide with methylamine. The reaction typically occurs under basic conditions, using a solvent such as ethanol or methanol to facilitate the reaction. The general reaction scheme is as follows:
4,4-Difluoropentyl halide+Methylamine→this compound+Halide ion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4,4-Difluoropentyl)(methyl)amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming new carbon-nitrogen bonds.
Oxidation: The compound can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: Reduction reactions can convert imines or nitriles back to amines.
Acylation: The amine group can react with acyl chlorides to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and solvents like ethanol or methanol.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Acylation: Acyl chlorides and anhydrides are typical reagents used in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include substituted amines, imines, nitriles, and amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4,4-Difluoropentyl)(methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving amines.
Medicine: Fluorinated amines are often explored for their potential therapeutic properties, including as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of (4,4-Difluoropentyl)(methyl)amine involves its interaction with various molecular targets, primarily through its amine group. The nitrogen atom can act as a nucleophile, forming bonds with electrophilic centers in other molecules. This interaction can modulate the activity of enzymes or receptors, leading to changes in biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylamine (CH₃NH₂): A simple primary amine with a single methyl group attached to the nitrogen atom.
Ethylamine (C₂H₅NH₂): Another primary amine with an ethyl group attached to the nitrogen atom.
(4-Fluoropentyl)(methyl)amine: A similar compound with only one fluorine atom at the 4th position of the pentyl chain.
Uniqueness
(4,4-Difluoropentyl)(methyl)amine is unique due to the presence of two fluorine atoms at the 4th position of the pentyl chain. This structural feature imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The dual fluorination can enhance the compound’s stability and binding affinity, making it particularly valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C6H13F2N |
|---|---|
Poids moléculaire |
137.17 g/mol |
Nom IUPAC |
4,4-difluoro-N-methylpentan-1-amine |
InChI |
InChI=1S/C6H13F2N/c1-6(7,8)4-3-5-9-2/h9H,3-5H2,1-2H3 |
Clé InChI |
WACPOZLMKWQCSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCNC)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13482155.png)
![(1R,2S,5R,6S)-8-oxatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13482167.png)
![Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide](/img/structure/B13482171.png)
![3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13482173.png)
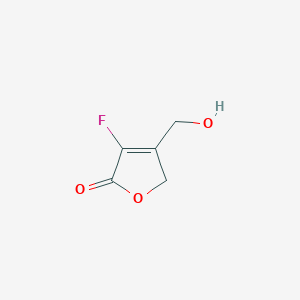
![[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride](/img/structure/B13482179.png)
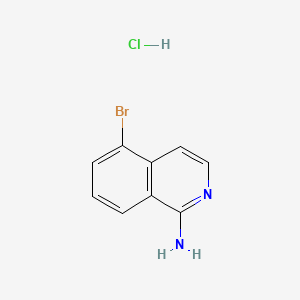
![3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid](/img/structure/B13482191.png)
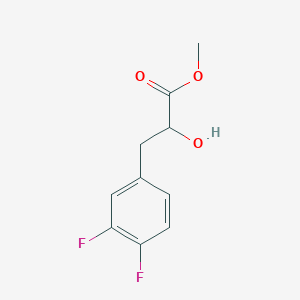

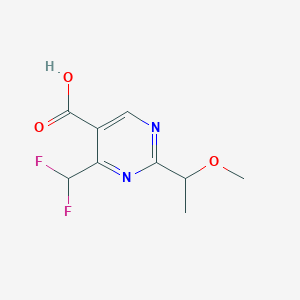
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13482233.png)
